molecular formula C38H62O13 B13433507 (2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol

(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol

Cat. No.: B13433507
M. Wt: 726.9 g/mol
InChI Key: FOCICMJCJFCWOL-HHNKQYMFSA-N
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Description

The compound (2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3’S,4S,5’R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3’,16-dihydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icosane-6,2’-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of stereochemistry. The initial step typically involves the formation of the spirocyclic core, followed by the introduction of hydroxyl groups through selective oxidation reactions. Protecting groups are often used to ensure the selective functionalization of specific hydroxyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and spirocyclic structure may allow it to form strong hydrogen bonds and other interactions with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3’S,4S,5’R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3’,16-dihydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol
  • (2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3’S,4S,5’R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3’,16-dihydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol

Uniqueness

This compound is unique due to its complex stereochemistry and spirocyclic structure, which may confer specific biological activities and chemical reactivity not found in simpler molecules. The presence of multiple hydroxyl groups also allows for a wide range of chemical modifications, making it a versatile building block for synthetic chemistry.

Properties

Molecular Formula

C38H62O13

Molecular Weight

726.9 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C38H62O13/c1-16-10-27(41)38(47-14-16)17(2)28-26(51-38)13-22-20-12-25(23-11-19(39)6-8-36(23,4)21(20)7-9-37(22,28)5)49-35-32(45)33(29(42)18(3)48-35)50-34-31(44)30(43)24(40)15-46-34/h16-35,39-45H,6-15H2,1-5H3/t16-,17+,18-,19+,20-,21+,22+,23-,24-,25+,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37+,38-/m1/s1

InChI Key

FOCICMJCJFCWOL-HHNKQYMFSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)OC1)O

Canonical SMILES

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)O)C)C)OC1)O

Origin of Product

United States

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